![molecular formula C15H11FN2O B1518006 5-(4-Fluorophenoxy)isoquinolin-8-amine CAS No. 1154275-78-1](/img/structure/B1518006.png)
5-(4-Fluorophenoxy)isoquinolin-8-amine
Overview
Description
5-(4-Fluorophenoxy)isoquinolin-8-amine is a chemical compound with the CAS Number: 1154275-78-1 . It has a molecular weight of 254.26 and its IUPAC name is 5-(4-fluorophenoxy)-8-isoquinolinamine . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-(4-Fluorophenoxy)isoquinolin-8-amine is 1S/C15H11FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9H,17H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-(4-Fluorophenoxy)isoquinolin-8-amine is a powder that is stored at room temperature . The compound’s molecular weight is 254.26 .Scientific Research Applications
Brain Imaging in Alzheimer's Disease
18F-MK-6240 , a PET tracer closely related to 5-(4-Fluorophenoxy)isoquinolin-8-amine, shows promise in imaging neurofibrillary tangles (NFTs) in Alzheimer's disease (AD). This tracer exhibits selective binding to NFTs, with higher uptake in regions associated with NFT deposition in AD subjects compared to healthy elderly subjects. This pilot study supports its potential application in longitudinal studies to track NFTs in AD patients (Lohith et al., 2018).
Drug Development for Malaria
WR 238605 , structurally similar to 5-(4-Fluorophenoxy)isoquinolin-8-amine, is under development for malaria prophylaxis and treatment. It demonstrates enhanced efficacy and reduced toxicity compared to primaquine. In a human study, it displayed linear kinetics, prolonged absorption phase, and slow metabolism, positioning it as a promising candidate for further testing as a prophylactic and curative drug for malaria (Brueckner et al., 1998).
Imaging Vesicular Monoamine Transporter 2
18F-AV-133 , chemically akin to 5-(4-Fluorophenoxy)isoquinolin-8-amine, is a potential VMAT2 imaging agent. It displays favorable biodistribution and radiation dosimetry for imaging VMAT2 sites in humans without noticeable adverse effects. It's safe for clinical use, with comparably absorbed doses to other 18F-labeled radiopharmaceuticals (Lin et al., 2010).
Safety and Hazards
The safety information for 5-(4-Fluorophenoxy)isoquinolin-8-amine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
5-(4-fluorophenoxy)isoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLMJPBIBIZJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C3C=CN=CC3=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxy)isoquinolin-8-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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